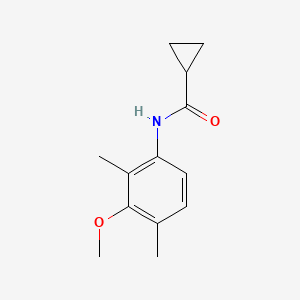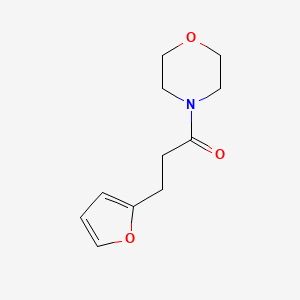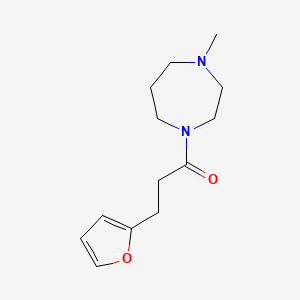![molecular formula C16H14Cl2N2O6S B7503181 5-[[2-(2,6-Dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid](/img/structure/B7503181.png)
5-[[2-(2,6-Dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[2-(2,6-Dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed drugs worldwide.
Mecanismo De Acción
5-[[2-(2,6-Dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and fever associated with inflammation. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce fever. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage. This compound has been shown to have a number of other effects as well, including the ability to inhibit platelet aggregation and to reduce the risk of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[[2-(2,6-Dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the inflammatory response. It is also readily available and relatively inexpensive, making it a cost-effective option for lab experiments. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some toxic effects on certain cell types, and its effects can be influenced by a number of factors, including the dose, duration of treatment, and route of administration.
Direcciones Futuras
There are a number of future directions for research on 5-[[2-(2,6-Dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the drug. Another area of interest is the identification of new targets for this compound, which could expand its therapeutic potential. Additionally, there is ongoing research into the mechanisms of action of this compound, which could lead to a better understanding of its effects and potential applications. Overall, this compound remains an important tool for the study of inflammation and pain, and ongoing research is likely to uncover new insights into its therapeutic potential.
Métodos De Síntesis
5-[[2-(2,6-Dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid is synthesized by the reaction of 2,6-dichloroaniline with 2-chloroacetyl chloride to form 2-(2,6-dichloroanilino)-2-oxoacetic acid. This intermediate is then reacted with methylsulfonyl chloride to form 2-(2,6-dichloroanilino)-2-oxoethyl methyl sulfonate. The final step involves the reaction of this intermediate with 2-hydroxybenzoic acid to form this compound.
Aplicaciones Científicas De Investigación
5-[[2-(2,6-Dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. This compound is also known to have antioxidant properties and has been shown to protect against oxidative stress-induced cell damage.
Propiedades
IUPAC Name |
5-[[2-(2,6-dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O6S/c1-20(8-14(22)19-15-11(17)3-2-4-12(15)18)27(25,26)9-5-6-13(21)10(7-9)16(23)24/h2-7,21H,8H2,1H3,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRUXLNJBOJRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7503104.png)
![2-[2-(2,3-dihydro-1H-indene-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid](/img/structure/B7503106.png)
![azetidin-1-yl-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7503119.png)

methanone](/img/structure/B7503137.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7503165.png)

![5-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7503177.png)
![4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B7503179.png)

![1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea](/img/structure/B7503194.png)
